Pyrrolidine-2-carboxamide
Overview
Description
Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2-carboxamide shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .Chemical Reactions Analysis
Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide .Physical And Chemical Properties Analysis
Pyrrolidine-2-carboxamide has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .Scientific Research Applications
Pharmacological Applications and Stereochemistry
- Pharmacological Profile : Pyrrolidine-2-carboxamide and its derivatives, especially the enantiomerically pure forms like (R)-phenylpiracetam and E1R, have shown promising pharmacological profiles. These compounds have been effective in facilitating memory processes and attenuating cognitive function impairments associated with various conditions, such as head traumas, stroke, and age-related pathologies. Notably, the direct relationship between the configuration of the stereocenters and the biological properties of these compounds has been demonstrated, emphasizing the importance of stereochemistry in their pharmacological effects (Veinberg et al., 2015).
Versatility in Drug Discovery
- Biological Activity and Stereochemistry : Pyrrolidine-based compounds, including pyrrolidine-2-carboxamide, have been widely utilized in medicinal chemistry due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage. The versatility of the pyrrolidine ring in bioactive molecules has been highlighted, with a focus on the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).
Therapeutic Potential in Various Conditions
Ischemia/Reperfusion Injury : Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine-2-carboxamide, has been studied for its potential in preventing ischemia/reperfusion injury in various organs. The compound has shown promise in reducing injury through its antioxidant properties and inhibition of nuclear factor-kappaB (NF-kappaB) activation (Teke et al., 2007).
Combating Endometriosis : Research has also explored the effect of PDTC in treating endometriosis. The studies suggest that PDTC, through its inhibition of NF-kappaB, may represent a novel therapeutic strategy for this condition (Celik et al., 2008).
Future Directions
properties
IUPAC Name |
pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973828 | |
Record name | Pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>17.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyrrolidine-2-carboxamide | |
CAS RN |
58274-20-7 | |
Record name | Pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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